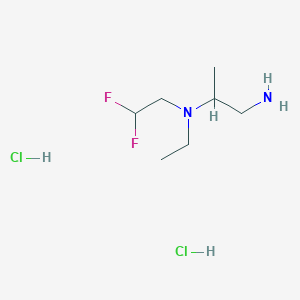
(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride typically involves the reaction of appropriate amines with difluoroethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
化学反应分析
Types of Reactions
(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学研究应用
(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- (1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride
- (1-Aminopropan-2-yl)(2,2-difluoroethyl)methylamine dihydrochloride
Uniqueness
(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its difluoroethyl group and dihydrochloride form contribute to its stability and reactivity, making it valuable for various research applications .
生物活性
(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride, also known as (2S)-1-aminopropan-2-ylethylamine dihydrochloride, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a chiral center and multiple functional groups, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C7H18Cl2F2N2. Its structure includes:
- Amino group : Contributing to its basicity and potential interactions with receptors.
- Difluoroethyl group : Enhancing lipophilicity, which may improve membrane permeability and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as a positive allosteric modulator at dopamine D1 receptors, influencing various physiological functions including cognitive processes and motor control . The modulation of these receptors can have implications in treating conditions like schizophrenia and Parkinson's disease .
Biological Activity Overview
The biological activities associated with this compound include:
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems, particularly dopamine pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential for this compound as well.
- Pharmacological Applications : Ongoing research aims to explore its applications in drug development for neurodegenerative diseases and psychiatric disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-3-(difluoromethyl)butane | Similar amino group; different carbon chain | Antimicrobial properties |
| 3-Amino-1-(trifluoromethyl)propanol | Trifluoromethyl group; hydroxyl functional | Neurotransmitter modulation |
| 4-Aminobutanoic acid | Basic amino acid; different backbone | Neuroprotective effects |
The presence of difluoroethyl moieties in (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine may enhance its lipophilicity and receptor binding compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound. For instance:
- Dopamine D1 Receptor Modulation : Research has shown that compounds similar to (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine can enhance the effects of dopamine at D1 receptors, which are implicated in cognitive functions and motor control. This modulation could lead to therapeutic benefits in conditions like ADHD and schizophrenia .
- Antimicrobial Activity : Investigations into related compounds suggest that modifications in the amino structure can lead to varying degrees of antimicrobial effectiveness. This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound.
- Thermal Stability Studies : Thermal analysis indicates that this compound exhibits significant thermal stability up to 180 °C before decomposition occurs. This characteristic is crucial for its application in pharmaceuticals where stability is essential during storage and handling.
属性
分子式 |
C7H18Cl2F2N2 |
|---|---|
分子量 |
239.13 g/mol |
IUPAC 名称 |
2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H |
InChI 键 |
FTGWQQZSIMTPIS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(F)F)C(C)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















